Methyl 2-(3-bromophenyl)-2-oxoacetate
Overview
Description
Methyl 2-(3-bromophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Characterization
- Methyl 2-(4-methoxyphenyl)-2-oxoacetate, a compound related to Methyl 2-(3-bromophenyl)-2-oxoacetate, has been synthesized from the ascidian Polycarpa aurata using Grignard reagent and dimethyl oxalate. This method has shown an improved yield compared to other methods, indicating its effectiveness in preparing α-keto esters (Zhou Hua-feng, 2007).
Applications in Multicomponent Chemical Transformations
- In a study, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, a similar compound to this compound, was synthesized via a one-pot, three-component strategy. This process and the resulting compound were characterized for their structure and potential applications in multicomponent chemical transformations (M. N. Ahmed et al., 2016).
Use in Polymerization Processes
- Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, which shares structural similarities with this compound, has been utilized in the polymerization of cyclic monomers. This process led to the formation of polymers with specific properties, such as a glass transition temperature of 90°C, indicating the potential of such compounds in polymer sciences (N. Moszner et al., 2003).
Anticancer and Antioxidant Potential
- Research involving derivatives of bromophenols, which are structurally related to this compound, has shown significant antioxidant and anticancer potential. These compounds were synthesized and tested for their effectiveness in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their potential use in drug development (Hui Dong et al., 2022).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure of compounds structurally related to this compound have been explored, providing insights into their molecular structures and stability. These studies contribute to understanding the physical and chemical properties of such compounds, which is crucial for their potential applications (Diwaker et al., 2015).
Potential in Drug Synthesis
- This compound and its derivatives may have implications in drug synthesis processes. For instance, research has shown that similar compounds can be used as intermediates in the synthesis of drugs, highlighting their significance in medicinal chemistry (K. Scott et al., 1993).
Mechanism of Action
Target of Action
Methyl 2-(3-bromophenyl)-2-oxoacetate is a complex organic compound that is often used in organic synthesis It’s known that similar compounds are often used in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Organoboron compounds, which are similar to this compound, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Similar compounds have been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRVFNCYNNNVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469505 | |
Record name | METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81316-36-1 | |
Record name | METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.